2,4,6-Trimethylpyridine-3-carbaldehyde

Description

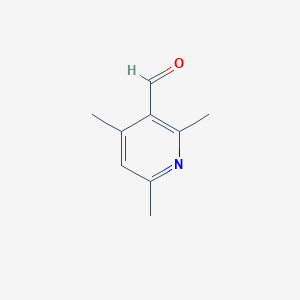

2,4,6-Trimethylpyridine-3-carbaldehyde is a substituted pyridine derivative featuring a formyl (-CHO) group at the 3-position and methyl (-CH₃) groups at the 2-, 4-, and 6-positions. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and coordination chemistry. The compound’s electron-withdrawing aldehyde group and electron-donating methyl substituents create a balanced electronic environment, influencing its reactivity in condensation reactions (e.g., with thiosemicarbazides) and its ability to form metal complexes .

Properties

IUPAC Name |

2,4,6-trimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYCFODZOFWWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylpyridine-3-carbaldehyde can be synthesized through various methods. One common synthetic route involves the oxidation of 2,4,6-trimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group at the 3 position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic oxidation and continuous flow reactors. The choice of oxidizing agent and reaction conditions is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens and nitrating agents.

Major Products Formed

Oxidation: 2,4,6-Trimethylpyridine-3-carboxylic acid.

Reduction: 2,4,6-Trimethylpyridine-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

TMPCA has been extensively studied for its utility in several scientific fields:

Peptide Synthesis

TMPCA serves as an efficient base in peptide coupling reactions due to its sterically hindered tertiary amine structure. It enhances the coupling efficiency while minimizing side reactions .

Flavouring Agent Studies

Research has indicated that TMPCA exhibits potential as a flavoring agent. Its acute toxicological properties have been evaluated, making it relevant for food safety assessments .

Electrochemical Applications

Studies have shown that TMPCA can be involved in electrochemical oxidation processes. Its basicity influences the reaction pathways in electrochemical systems, making it a subject of interest for developing new electrochemical sensors .

Industrial Applications

In addition to its research applications, TMPCA has several industrial uses:

Pharmaceutical Intermediates

TMPCA is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in further chemical transformations makes it valuable in drug development.

Corrosion Inhibition

Research indicates that mixtures containing TMPCA can serve as effective corrosion inhibitors in various industrial applications. The compound's properties allow it to form protective layers on metal surfaces .

Case Study 1: Peptide Coupling Efficiency

A study demonstrated that using TMPCA as a base improved peptide coupling yields significantly compared to traditional bases. The efficiency was attributed to its steric hindrance, which favors the formation of peptide bonds without promoting unwanted side reactions.

Case Study 2: Corrosion Inhibition

A series of experiments were conducted to evaluate the corrosion inhibition efficiency of TMPCA-based formulations on steel surfaces exposed to saline environments. Results showed a marked decrease in corrosion rates when TMPCA was included in the formulation.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylpyridine-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carbaldehyde Derivatives

The following analysis compares 2,4,6-Trimethylpyridine-3-carbaldehyde with structurally analogous pyridine-3-carbaldehydes, focusing on synthesis, physicochemical properties, and reactivity.

Structural and Electronic Differences

| Compound | Substituent Positions | Key Electronic Effects | Steric Hindrance |

|---|---|---|---|

| This compound | 2-, 4-, 6-CH₃; 3-CHO | Electron-donating (CH₃) and -withdrawing (CHO) groups | High (due to three methyl groups) |

| Pyridine-3-carbaldehyde | 3-CHO | Dominant electron-withdrawing effect | Low |

| 2-Methylpyridine-3-carbaldehyde | 2-CH₃; 3-CHO | Moderate electron donation (CH₃) and withdrawal (CHO) | Moderate |

Key Insight : The three methyl groups in this compound induce significant steric hindrance, which can slow nucleophilic attacks at the aldehyde group compared to less-substituted analogs. This contrasts with unsubstituted pyridine-3-carbaldehyde, where the lack of methyl groups allows for faster reaction kinetics .

Solubility and Stability

| Compound | Solubility in Organic Solvents | Stability Notes |

|---|---|---|

| This compound | Soluble in DCM, CHCl₃, DMF, DMSO | Stabilized by methyl groups; less prone to oxidation |

| Pyridine-3-carbaldehyde | Soluble in polar aprotic solvents | Susceptible to oxidation and polymerization |

| 2-Methylpyridine-3-carbaldehyde | Similar to unsubstituted analog | Moderate stability due to one methyl group |

Key Insight: The methyl groups in this compound enhance solubility in non-polar solvents (e.g., chloroform) and improve stability against degradation, unlike unsubstituted pyridine-3-carbaldehyde, which requires careful handling to prevent oxidation .

Reactivity in Thiosemicarbazone Formation

Thiosemicarbazone derivatives are critical for applications in medicinal and coordination chemistry. The reactivity of this compound in such reactions is influenced by:

- Steric Effects : Slower condensation kinetics due to hindered access to the aldehyde group.

- Electronic Effects : Reduced electrophilicity at the aldehyde carbon compared to unsubstituted analogs.

In contrast, pyridine-3-carbaldehyde reacts rapidly with thiosemicarbazides, achieving higher yields (up to 90%) under similar conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Trimethylpyridine-3-carbaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves formylation of 2,4,6-trimethylpyridine. Vilsmeier-Haack conditions (using POCl₃ and DMF) are commonly employed, but alternative methods like oxidation of 3-hydroxymethyl derivatives may also be explored. Key parameters include temperature control (reflux at 80–100°C), solvent selection (e.g., chloroform or dichloromethane), and stoichiometric ratios of reagents. Post-reaction neutralization with aqueous sodium acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating the aldehyde .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and absence of byproducts.

- FT-IR : Identify the carbonyl stretch (~1700 cm⁻¹).

- GC-MS or HPLC : Assess purity (>95% recommended for research-grade material).

- Elemental Analysis : Verify C, H, N composition against theoretical values .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, analogs like 2,4,6-trimethylpyridine (TMP) suggest flammability (H226) and toxicity (H302). Use flame-resistant labware, work under fume hoods, and wear nitrile gloves. Store in airtight containers away from oxidizers. Emergency procedures for aldehyde exposure include rinsing eyes/skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying solvent conditions?

- Methodological Answer : Conflicting reactivity (e.g., nucleophilic addition vs. stability) may arise from solvent polarity or trace impurities. Design systematic studies using solvents like THF (low polarity), DMSO (high polarity), or ionic liquids. Monitor reactions via in-situ FT-IR or LC-MS. Validate results with control experiments (e.g., spiking with stabilizers like BHT) and compare kinetic data across conditions .

Q. What strategies mitigate side reactions during derivatization of this compound for analytical purposes?

- Methodological Answer : Aldehyde-specific derivatization (e.g., with 2,4-dinitrophenylhydrazine, DNPH) often competes with aldol condensation. To suppress side reactions:

- Use acidic conditions (pH 4–5) to stabilize the aldehyde.

- Add molecular sieves to sequester water.

- Optimize reaction time (≤1 hour at 25°C) and derivatizing agent excess (2–3 equiv.) .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and identify electron-deficient sites. Compare activation energies for possible pathways (e.g., [4+2] vs. [3+3] cycloadditions). Validate predictions with experimental LC-MS/MS and 2D-NMR (NOESY) to confirm regiochemistry .

Q. What advanced analytical techniques address challenges in quantifying trace impurities in this compound?

- Methodological Answer : For sub-0.1% impurity detection:

- UPLC-QTOF-MS : High-resolution mass spectrometry with electrospray ionization (ESI+) identifies low-abundance byproducts.

- Headspace GC-MS : Detects volatile impurities (e.g., residual solvents or degradation products).

- ICP-OES : Screens for heavy metal catalysts (e.g., Pd, Ni) if metal-mediated synthesis is used .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences, solvent DMSO% effects). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.